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Compound of Interest

Compound Name: DPPC-13C2

Cat. No.: B3025997 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Artificial cell membranes are indispensable tools in biophysical research and drug

development, providing simplified and controllable models to study the complex environment of

biological membranes. 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) is a saturated

phospholipid widely used in these models due to its well-characterized phase behavior. The

incorporation of stable isotopes, such as Carbon-13 (¹³C), into the DPPC molecule offers a

powerful analytical handle for a variety of advanced spectroscopic and spectrometric

techniques. Specifically, DPPC with two ¹³C labels on its acyl chains (DPPC-¹³C₂) is a valuable

tool for detailed structural and dynamic studies of lipid bilayers.

These application notes provide detailed protocols for the preparation of artificial membranes

using DPPC-¹³C₂ and highlight its primary applications in solid-state Nuclear Magnetic

Resonance (NMR) and Mass Spectrometry (MS). While the biophysical properties of DPPC-

¹³C₂ are largely identical to those of unlabeled DPPC, the presence of the ¹³C isotope allows for

specific tracking and characterization of the lipid molecules within the membrane environment.

Quantitative Data
The physical properties of DPPC are crucial for designing experiments. The isotopic labeling in

DPPC-¹³C₂ is not expected to significantly alter these bulk properties.
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Property Value Reference(s)

Molecular Formula C₄₀H₈₀NO₈P (unlabeled) [1]

Molecular Weight 734.0 g/mol (unlabeled) [1]

Main Phase Transition (Tm) ~41 °C [2][3]

Gel Phase (Lβ')
Tightly packed acyl chains

below Tm
[2]

Liquid Crystalline Phase (Lα)
Disordered acyl chains above

Tm
[2]

Experimental Protocols
I. Preparation of DPPC-¹³C₂ Liposomes (Vesicles)
Liposomes are spherical vesicles composed of a lipid bilayer enclosing an aqueous core. They

are a common type of artificial membrane. The following protocols are adapted for DPPC-¹³C₂

from established methods for unlabeled DPPC. Given the higher cost of isotopically labeled

lipids, these protocols are designed for small-scale preparations.

A. Thin-Film Hydration Method

This is the most common method for preparing multilamellar vesicles (MLVs).

Materials:

DPPC-¹³C₂ powder

Chloroform/Methanol solvent mixture (2:1, v/v)

Hydration buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)

Round-bottom flask

Rotary evaporator

Water bath sonicator or extruder
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Protocol:

Lipid Film Formation:

Dissolve a known quantity of DPPC-¹³C₂ in the chloroform/methanol mixture in a round-

bottom flask.

Attach the flask to a rotary evaporator.

Rotate the flask in a water bath set to a temperature above the phase transition

temperature of DPPC (~45-50 °C) to ensure lipid mixing.

Gradually reduce the pressure to evaporate the solvent, which will result in a thin, uniform

lipid film on the inner surface of the flask.

Continue to dry the film under high vacuum for at least 2 hours to remove any residual

solvent.

Hydration:

Warm the hydration buffer to a temperature above the Tm of DPPC (~50 °C).

Add the warm buffer to the flask containing the dry lipid film.

Gently rotate the flask by hand to allow the film to hydrate and swell. This process will form

multilamellar vesicles (MLVs).

Vesicle Sizing (Optional but Recommended):

To obtain unilamellar vesicles of a defined size, the MLV suspension can be further

processed.

Sonication: Place the MLV suspension in a bath sonicator and sonicate above the Tm until

the milky suspension becomes translucent. This will produce small unilamellar vesicles

(SUVs).

Extrusion: For more uniform large unilamellar vesicles (LUVs), use a mini-extruder. Load

the MLV suspension into a gas-tight syringe and pass it through a polycarbonate
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membrane with a defined pore size (e.g., 100 nm) multiple times (typically 11-21 passes).

This should be performed with the extruder block heated above the Tm.

B. Probe-Tip Sonication Method

This method directly forms liposomes from a lipid suspension.

Materials:

DPPC-¹³C₂ powder

Buffer (e.g., 20 mM HEPES pH 7.4, 100 mM NaCl)

Glass vial

Probe-tip sonicator

Protocol:

Weigh out the desired mass of DPPC-¹³C₂ and transfer it to a glass vial.

Add the buffer to the vial.

Briefly vortex the mixture to create a milky white suspension.

To generate liposomes, sonicate the mixture using a probe-tip sonicator set to a low duty

cycle (e.g., 20%) with pulses (e.g., 2 seconds on, 5 seconds off) for a total of several

minutes. Ensure the sample is kept in an ice bath to prevent overheating.

After sonication, centrifuge the solution to pellet any titanium particles from the probe tip.

Transfer the supernatant containing the liposomes to a clean tube.

II. Formation of Supported Lipid Bilayers (SLBs) with
DPPC-¹³C₂
SLBs are planar lipid bilayers formed on a solid support, which are ideal for surface-sensitive

analytical techniques.
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Materials:

DPPC-¹³C₂ liposome suspension (preferably 50-100 nm LUVs)

Hydrophilic substrate (e.g., mica, glass, or silicon dioxide)

Buffer (e.g., HEPES with CaCl₂)

Protocol (Vesicle Fusion Method):

Substrate Preparation:

Cleave mica to obtain a fresh, atomically flat surface.

Clean glass or silicon dioxide substrates thoroughly, for example, by piranha etching or

plasma cleaning, to render the surface hydrophilic.

Bilayer Formation:

Place the substrate in a fluid cell.

Heat the substrate and the liposome suspension to a temperature above the Tm of DPPC

(~50-60 °C).

Inject the DPPC-¹³C₂ liposome suspension into the fluid cell. The presence of divalent

cations like Ca²⁺ in the buffer can facilitate vesicle fusion.

Allow the vesicles to adsorb and fuse on the surface for 30-60 minutes.

Gently rinse the surface with pre-warmed buffer to remove any unfused or excess

vesicles.

The SLB is now formed and can be characterized.

Applications and Mandatory Visualizations
The primary advantage of using DPPC-¹³C₂ is for analytical techniques that can distinguish

between isotopes.
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I. Solid-State NMR (ssNMR) Spectroscopy
Application: ssNMR is a powerful technique to study the structure and dynamics of lipid bilayers

at an atomic level. By selectively labeling specific carbon positions, one can obtain detailed

information about:

Acyl Chain Order and Dynamics: The ¹³C chemical shift anisotropy and dipolar couplings are

sensitive to the orientation and motion of the C-H bonds in the acyl chains.

Lipid Conformation: The conformation of the glycerol backbone and headgroup can be

probed.

Lipid-Protein and Lipid-Drug Interactions: Changes in the ¹³C NMR spectra upon the addition

of proteins or drugs can reveal specific interaction sites and the effect of these molecules on

membrane properties.

Workflow Diagram:

Sample Preparation ssNMR Experiment Data Analysis

DPPC-13C2 Lipid Hydration & Vesicle Formation Pack into NMR Rotor Solid-State NMR Spectrometer Data Acquisition (e.g., CP-MAS) 13C NMR Spectrum Interpret Chemical Shifts, Anisotropies, Dynamics Membrane Structure & Dynamics Information

Click to download full resolution via product page

Caption: Workflow for studying DPPC-¹³C₂ membranes using solid-state NMR.

II. Mass Spectrometry (MS)
Application: MS-based lipidomics allows for the identification and quantification of lipid species.

Using ¹³C-labeled lipids enables:

Metabolic Flux Analysis: Researchers can trace the metabolic fate of DPPC-¹³C₂ within a

biological system, for example, to study lipid turnover and remodeling pathways.[4]
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Internal Standard for Quantification: DPPC-¹³C₂ can be used as an internal standard for the

accurate quantification of endogenous DPPC in complex biological samples, as it has nearly

identical chemical properties but a distinct mass.[5]

Workflow Diagram:
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Mass Spectrometry Analysis
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Lipid Extraction (e.g., Bligh-Dyer)

LC-MS/MS System

Data Acquisition
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Caption: Workflow for quantitative lipidomics using DPPC-¹³C₂ as an internal standard.
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III. Logical Relationship for Membrane Preparation
The choice of artificial membrane preparation depends on the intended application and

analytical technique.

Preparation Methods

Primary Applications

Start with DPPC-13C2

Thin-Film Hydration Probe-Tip Sonication

Liposome Suspension (MLVs, SUVs, LUVs)

Supported Lipid Bilayer (SLB)

Vesicle Fusion

Solid-State NMR Mass SpectrometrySurface Techniques (AFM, QCM-D)

Click to download full resolution via product page

Caption: Logical flow from DPPC-¹³C₂ to different artificial membrane models and their

applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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